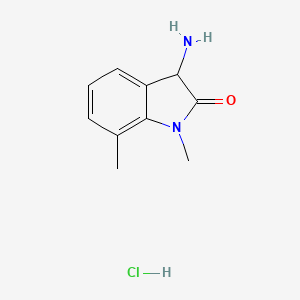

3-Amino-1,7-dimethyl-1,3-dihydro-2H-indol-2-one hydrochloride

Description

CAS Registry and Alternative Chemical Identifiers

1.2.1 CAS Registry Number

The compound is registered under CAS 1332528-33-2 , a unique identifier assigned by the Chemical Abstracts Service (CAS).

1.2.2 Alternative Chemical Identifiers

1.2.3 Synonyms

- 3-Amino-1,7-dimethylindolin-2-one hydrochloride

- 2H-Indol-2-one, 3-amino-1,3-dihydro-1,7-dimethyl-, hydrochloride (1:1)

Molecular Formula and Weight Analysis

1.3.1 Molecular Formula

The compound’s molecular formula is C₁₀H₁₂N₂O·HCl , derived from:

- Base compound : C₁₀H₁₂N₂O (indol-2-one core with substituents).

- Hydrochloride salt : Addition of HCl (Cl⁻ counterion).

1.3.2 Molecular Weight

| Component | Contribution (g/mol) | Total (g/mol) |

|---|---|---|

| C₁₀H₁₂N₂O | 12.01×10 + 1.008×12 + 14.01×2 + 16.00 = 176.22 | 176.22 |

| HCl | 1.008 + 35.45 = 36.46 | 176.22 + 36.46 = 212.68 |

The molecular weight is 212.68 g/mol , consistent across databases.

1.3.3 Elemental Composition

| Element | Quantity | Percentage |

|---|---|---|

| Carbon | 10 | 47.15% |

| Hydrogen | 13 | 6.13% |

| Nitrogen | 2 | 9.43% |

| Oxygen | 1 |

Properties

IUPAC Name |

3-amino-1,7-dimethyl-3H-indol-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O.ClH/c1-6-4-3-5-7-8(11)10(13)12(2)9(6)7;/h3-5,8H,11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYWDOYTVWFIKFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(C(=O)N2C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors. These receptors are often involved in various biological activities, making indole derivatives valuable for treatment development.

Mode of Action

Indole derivatives are known to interact with their targets, causing changes that result in their various biological activities.

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These activities suggest that indole derivatives may affect a wide range of biochemical pathways.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives, it can be inferred that the compound may have diverse molecular and cellular effects.

Biological Activity

3-Amino-1,7-dimethyl-1,3-dihydro-2H-indol-2-one hydrochloride (CAS Number: 1332528-33-2) is a chemical compound characterized by its unique indole structure, which is known for its significant biological activities. The molecular formula of this compound is C₁₀H₁₃ClN₂O, with a molecular weight of approximately 212.67 g/mol. The presence of an amino group at the 3-position and methyl groups at the 1 and 7 positions contributes to its potential pharmacological properties.

Biological Activity

The biological activity of 3-amino-1,7-dimethyl-1,3-dihydro-2H-indol-2-one hydrochloride has been the subject of various studies, focusing on its potential as a therapeutic agent. Preliminary research indicates that it may exhibit several biological activities, including:

- Antimicrobial Activity : The compound has shown potential against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. Its structural features suggest a mechanism involving inhibition of bacterial growth and biofilm formation .

- Anticancer Potential : Initial findings suggest that this compound may possess antiproliferative properties against several cancer cell lines. It has demonstrated significant cytotoxic effects in vitro, particularly against rapidly dividing cells such as A549 lung cancer cells .

The precise mechanisms underlying the biological activities of 3-amino-1,7-dimethyl-1,3-dihydro-2H-indol-2-one hydrochloride are still under investigation. However, it is hypothesized that the compound may modulate key signaling pathways related to:

- Cell Proliferation : By affecting pathways involved in cell cycle regulation.

- Apoptosis : Inducing programmed cell death in cancerous cells.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

- Antibacterial Studies : In vitro testing has indicated that 3-amino-1,7-dimethyl-1,3-dihydro-2H-indol-2-one hydrochloride exhibits significant antibacterial activity against MRSA with a minimum inhibitory concentration (MIC) as low as 0.98 μg/mL .

- Cytotoxicity Assays : Research has shown that various derivatives of indole compounds exhibit anticancer properties. Specifically, compounds similar to 3-amino-1,7-dimethyl-1,3-dihydro-2H-indol-2-one hydrochloride have been tested against multiple cancer cell lines with promising results .

Comparison with Similar Compounds

To better understand the unique properties of 3-amino-1,7-dimethyl-1,3-dihydro-2H-indol-2-one hydrochloride, a comparison with structurally related compounds is valuable:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Indole | C₈H₇N | Basic structure; lacks additional functional groups |

| 5-Methoxyindole | C₉H₉N₁O | Contains methoxy group; different biological activity |

| 1-Methylindole | C₉H₉N | Methylated at position 1; varies in reactivity |

| 3-Aminoindole | C₉H₈N₂ | Lacks methyl groups; distinct pharmacological properties |

The presence of both amino and methyl groups in 3-amino-1,7-dimethyl-1,3-dihydro-2H-indol-2-one hydrochloride enhances its biological profile compared to these similar compounds .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₀H₁₃ClN₂O

- Molecular Weight : 212.67 g/mol

- Physical Appearance : Solid

- Solubility : Not extensively documented; typically soluble in organic solvents.

Pharmaceutical Applications

-

Antidepressant Activity :

- Research indicates that derivatives of indole compounds, including 3-Amino-1,7-dimethyl-1,3-dihydro-2H-indol-2-one hydrochloride, exhibit potential antidepressant properties. Studies have shown that these compounds can modulate neurotransmitter levels in the brain, particularly serotonin and norepinephrine, which are critical in mood regulation .

- Anticancer Properties :

- Neuroprotective Effects :

Biochemical Research Applications

- Enzyme Inhibition Studies :

- Drug Development :

Data Table: Summary of Applications

Case Study 1: Antidepressant Activity

A study conducted on animal models demonstrated that administration of 3-Amino-1,7-dimethyl-1,3-dihydro-2H-indol-2-one hydrochloride resulted in significant reductions in depressive-like behaviors when compared to control groups. The mechanism was linked to increased serotonin levels in the synaptic cleft.

Case Study 2: Neuroprotective Effects

In vitro studies using neuronal cell cultures exposed to oxidative stress showed that treatment with the compound significantly decreased cell death rates compared to untreated controls. This suggests its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's.

Comparison with Similar Compounds

Structural Analogs and Molecular Properties

Key structural analogs differ in substituents at positions 1, 3, 5, and 7, altering molecular weight, solubility, and reactivity. Below is a comparative analysis:

Notes:

- Commercial Status: The target compound (1,7-dimethyl) is listed as discontinued by CymitQuimica (), while analogs like the 5-ethyl variant remain available from suppliers like Combi-Blocks ().

Physicochemical Properties

Spectral Data:

- 13C-NMR (CDCl₃): The target compound’s analog (unsubstituted indole core) shows key shifts at δ 101.99 (C-3) and δ 109.46 (C-7) , with aromatic carbons between 116–136 ppm (). Methyl groups likely contribute to upfield shifts in substituted derivatives.

- HRMS (CI): A related compound (C₁₅H₁₅N₂) has an accurate mass of 223.1225 (), highlighting the precision required for structural confirmation.

Solubility and Stability:

- Hydrochloride salts generally enhance water solubility. The 1,7-dimethyl substitution may reduce lipophilicity compared to ethyl or chloro derivatives, impacting bioavailability.

Preparation Methods

Condensation Reaction to Form Intermediate

- The initial step involves condensation between 2-(2′-haloethyl)benzaldehyde and an alkali metal salt of an imide, such as potassium phthalimide. This reaction is carried out in dipolar aprotic solvents like dimethylformamide (DMF) at temperatures between 30–60 °C for 5–12 hours.

- This step yields intermediates such as 4-(2′-phthalimidoethyl)-3-chloro-1,3-dihydro-2H-indol-2-one, which are isolated by quenching in water and filtration.

Catalytic Hydrogenation for Amino Group Introduction

- The phthalimido intermediate undergoes catalytic hydrogenation using 10% palladium on carbon (Pd/C) in ethyl acetate or DMF under hydrogen pressure (30-75 psi) at 30–50 °C.

- Sodium hypophosphite can be added as a reducing agent during reflux in ethyl acetate.

- This process converts the phthalimido group to the free amino group, yielding 3-amino-1,7-dimethyl-1,3-dihydro-2H-indol-2-one.

Hydrochloride Salt Formation

- The free base is dissolved in water, and sodium hydroxide is added at low temperature (0–5 °C).

- Acetic anhydride is added to acetylate any reactive groups if necessary.

- After workup and solvent removal, the residue is dissolved in isopropyl alcohol and cooled.

- Ethanolic hydrochloride is added dropwise to precipitate the hydrochloride salt.

- The solid is filtered and dried, yielding the title compound as a hydrochloride salt with high purity (approx. 85% yield reported).

Reaction Conditions and Solvent Details

| Step | Reagents/Conditions | Solvent | Temperature (°C) | Time | Yield (%) |

|---|---|---|---|---|---|

| Condensation | 2-(2′-bromoethyl)benzaldehyde + potassium phthalimide | DMF | 30–60 | 5–12 hours | Not specified |

| Catalytic Hydrogenation | Pd/C, sodium hypophosphite, hydrogen gas | Ethyl acetate/DMF | 30–50 | 2–3 hours | 83–85 |

| Hydrochloride Salt Formation | Acetic anhydride, ethanolic HCl, NaOH | Water, isopropanol | 0–35 (varied) | 3 hours + workup | ~85 |

Analytical Data Supporting Preparation

- Mass Spectrometry (MS) confirms molecular ion peaks consistent with the compound (e.g., m/z = 261 for the hydrochloride salt).

- Nuclear Magnetic Resonance (NMR) data show characteristic chemical shifts for methylene groups adjacent to aromatic rings and amino groups, confirming the structure.

- Purity assays indicate ~95% purity after crystallization and drying.

Alternative Synthetic Approaches

- Eschenmoser coupling reactions have been reported for related 3-(aminomethylidene)-1,3-dihydro-2H-indol-2-one derivatives, involving coupling of 3-bromooxindoles with thioacetamides or thiobenzamides. This method yields products with high efficiency (70–97%) and could be adapted for related compounds, though specific application to 3-amino-1,7-dimethyl derivatives is less documented.

- Rearrangement reactions of 2-aryl-5-(2-aminophenyl)-4-hydroxy-1,3-thiazoles have also been explored for synthesizing substituted amino oxindoles, offering modular synthesis routes with potential for diverse substitutions.

Summary Table of Key Preparation Parameters

| Parameter | Description/Value |

|---|---|

| Starting materials | 2-(2′-bromoethyl)benzaldehyde, potassium phthalimide |

| Key intermediate | 4-(2′-phthalimidoethyl)-3-chloro-1,3-dihydro-2H-indol-2-one |

| Reduction catalyst | 10% Pd/C |

| Reducing agent | Sodium hypophosphite |

| Solvents used | DMF, ethyl acetate, water, isopropanol |

| Temperature range | 0–110 °C (varies by step) |

| Reaction time | 2–12 hours |

| Yield | Approximately 83–85% |

| Purity | ~95% after crystallization |

Research Findings and Notes

- The described synthetic route is efficient and scalable, suitable for producing gram to kilogram quantities.

- The use of dipolar aprotic solvents like DMF is critical for the condensation step to achieve good yields.

- Catalytic hydrogenation under mild conditions provides selective reduction of the phthalimido group without affecting other sensitive moieties.

- The final hydrochloride salt formation enhances compound stability and facilitates purification.

- Alternative methods such as Eschenmoser coupling offer high yields but may require additional optimization for this specific compound.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 3-Amino-1,7-dimethyl-1,3-dihydro-2H-indol-2-one hydrochloride?

- Methodological Answer : One-pot multicomponent reactions, such as the Biginelli condensation, are effective for synthesizing indol-2-one derivatives. For example, combining ketones (e.g., dimedone), aldehydes, and guanidinium hydrochloride in the presence of a Lewis acid (e.g., boric acid) can yield structurally similar compounds . Post-synthetic modifications, such as reductive amination or salt formation (e.g., HCl addition), may be required to introduce the amino and hydrochloride groups. Purification via column chromatography or recrystallization ensures high purity.

Q. What analytical techniques are suitable for characterizing this compound?

- Methodological Answer :

- HPLC : A reversed-phase (RP-HPLC) method with a C18 column, mobile phase (e.g., acetonitrile:phosphate buffer), and UV detection (210–280 nm) can assess purity and stability. Stability-indicating methods are critical for identifying degradation products .

- Spectroscopy : H/C NMR confirms structural integrity, while high-resolution mass spectrometry (HRMS) validates molecular weight. IR spectroscopy identifies functional groups (e.g., amine, carbonyl) .

- X-ray crystallography : Resolves crystal structure and hydrogen bonding patterns, particularly for hydrochloride salts .

Q. How does pH affect the solubility and stability of this compound?

- Methodological Answer : Solubility can be determined via shake-flask experiments in buffers (pH 1–12). Hydrochloride salts typically exhibit high aqueous solubility (e.g., >100 mg/mL in water) due to ionic dissociation . Stability studies under accelerated conditions (40°C/75% RH) with HPLC monitoring identify degradation pathways (e.g., hydrolysis of the indol-2-one ring). Buffered solutions (pH 4–6) often enhance stability .

Advanced Research Questions

Q. How can researchers elucidate the pharmacological mechanism of action of this compound?

- Methodological Answer :

- Receptor binding assays : Screen against dopamine (D2/D3) and serotonin (5-HT2) receptors, given structural similarities to ropinirole and ziprasidone . Radioligand competition assays quantify affinity (IC).

- Molecular docking : Use software like MOE to model interactions with receptor binding pockets. Focus on the amino group’s role in hydrogen bonding and the indol-2-one core’s planar geometry .

- In vitro functional assays : Measure cAMP modulation or β-arrestin recruitment to classify agonist/antagonist activity .

Q. How can contradictory data on biological activity be resolved?

- Methodological Answer :

- Meta-analysis : Compare datasets across studies (e.g., IC variability) to identify confounding factors (e.g., cell line differences, assay protocols) .

- Orthogonal assays : Validate results using alternative methods (e.g., SPR for binding affinity vs. functional assays for efficacy).

- Structural analogs : Synthesize derivatives to isolate the impact of specific substituents (e.g., methyl groups at positions 1 and 7) on activity .

Q. What strategies improve bioavailability for in vivo studies?

- Methodological Answer :

- Salt selection : Hydrochloride salts enhance aqueous solubility and dissolution rates. Compare with other counterions (e.g., mesylate) for optimal pharmacokinetics .

- Prodrug design : Mask polar groups (e.g., amine) with acetyl or PEGylated moieties to improve membrane permeability.

- Nanoparticle encapsulation : Use liposomal or polymeric carriers to prolong half-life and target specific tissues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.